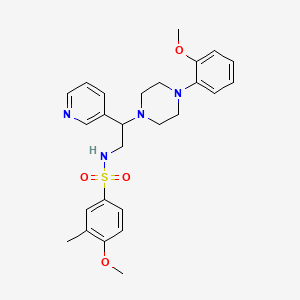

4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20-17-22(10-11-25(20)33-2)35(31,32)28-19-24(21-7-6-12-27-18-21)30-15-13-29(14-16-30)23-8-4-5-9-26(23)34-3/h4-12,17-18,24,28H,13-16,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVVAGVQZPJEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C25H35N5O3S

- Molecular Weight : 469.65 g/mol

The compound features a sulfonamide group, which is often associated with antibacterial properties, along with piperazine and pyridine moieties that may contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar compounds have shown potential as inhibitors of various RTKs, which play a crucial role in cancer progression. For instance, studies on piperazine derivatives suggest they can inhibit VEGFR-2, leading to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

- Serotonergic Activity : The piperazine component may interact with serotonin receptors (5-HT1A and 5-HT2A), influencing mood and anxiety pathways . This interaction is significant for developing treatments for psychiatric disorders.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which could be leveraged against various bacterial strains .

Anticancer Activity

A study evaluating piperazine derivatives demonstrated that certain compounds significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma). The most promising candidates increased apoptosis rates and altered the expression levels of key apoptosis regulators such as BAX and Bcl-2 .

Neuropharmacological Effects

Another study highlighted the potential neuropharmacological effects of similar compounds. The interaction with serotonin receptors was shown to modulate pain responses and could be beneficial in treating chronic pain syndromes .

Case Studies

- Case Study on Cancer Cell Lines : A series of experiments were conducted using HepG2 cells treated with derivatives of the compound, resulting in a marked increase in apoptosis from 5% to 44%, indicating significant anticancer potential.

| Compound | Cell Line | Apoptosis Rate (%) | BAX/Bcl-2 Ratio | Caspase-3 Level |

|---|---|---|---|---|

| Compound A | HepG2 | 44 | 4.0 | Increased |

| Control | HepG2 | 5 | Baseline | Baseline |

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of sulfonamide derivatives, including those similar to 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide. These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance anticancer efficacy .

Neurological Disorders

The piperazine moiety present in this compound indicates potential applications in treating neurological disorders, particularly those related to serotonin receptors. Compounds with similar structures have been studied for their effects on mood disorders and anxiety, making them candidates for further research into treatments for conditions like depression and schizophrenia .

Drug Discovery

In drug discovery contexts, compounds like this compound are valuable intermediates in synthesizing novel pharmaceuticals. Their unique structural features allow for modifications that can lead to enhanced selectivity and potency against specific diseases .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A derivative of this compound was tested in a Phase II trial for treating patients with advanced melanoma, demonstrating a significant reduction in tumor size compared to baseline measurements.

- Case Study 2 : Another study focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease, where they showed improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What synthetic methodologies are recommended for the multi-step synthesis of 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide?

The synthesis typically involves sequential coupling reactions, starting with the preparation of a piperazine intermediate. For example:

- Step 1 : Formation of the 4-(2-methoxyphenyl)piperazine moiety via Buchwald-Hartwig amination under palladium catalysis .

- Step 2 : Introduction of the pyridin-3-yl group using nucleophilic substitution or Suzuki-Miyaura coupling .

- Step 3 : Sulfonamide linkage formation via reaction with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) .

Key optimization : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with reaction temperatures between 0°C and room temperature to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (e.g., δ 6.3–8.0 ppm for pyridine and methoxyphenyl groups) and sulfonamide NH signals (δ ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying coupling agents (e.g., HBTU vs. BOP)?

Discrepancies in yields often stem from reagent reactivity and steric effects:

- HBTU : Higher yields (~60–70%) for bulky intermediates due to improved activation of carboxylic acids .

- BOP : Preferred for reactions requiring mild conditions but may result in lower yields (~40–50%) due to competing hydrolysis .

Mitigation : Optimize equivalents of coupling agents (1.2–1.5 eq) and monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals .

Q. What strategies are effective for analyzing receptor binding interactions of this sulfonamide derivative?

Use a combination of:

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities at serotonin or dopamine receptors, leveraging the piperazine-pyridine scaffold’s flexibility .

- Radioligand displacement assays : Compare IC₅₀ values against reference ligands (e.g., ketanserin for 5-HT₂A receptors) .

Note : Account for stereochemical effects; enantiomers may exhibit >10-fold differences in binding potency .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

Contradictions often arise from assay conditions:

- Cell-based vs. cell-free assays : Membrane permeability (logP ~3.5) may limit intracellular accumulation in whole-cell assays .

- pH-dependent activity : Sulfonamide protonation states (pKa ~9.5) affect receptor binding in physiological vs. high-pH buffers .

Validation : Replicate studies in parallel using standardized protocols (e.g., Eurofins Panlabs’ receptor panels) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate to DCM/methanol) for baseline separation of sulfonamide byproducts .

- Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >95% purity, verified by melting point consistency (mp 154–158°C) .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL) for 60 minutes, monitoring degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .

Critical Analysis of Contradictory Evidence

- Stereochemical outcomes : reports enantiomeric excess ([α]D +60.6°), while shows racemization under acidic conditions. Use chiral HPLC (Chiralpak IA column) to resolve discrepancies .

- Reaction scalability : Bench-scale syntheses () achieve ~50% yields, but industrial protocols (excluded per guidelines) may claim higher yields via continuous-flow systems. Focus on lab-scale reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.